molecular formula C11H17F6N3O4S2 B6310648 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 174899-89-9

1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6310648
CAS No.: 174899-89-9
M. Wt: 433.4 g/mol
InChI Key: XYDCAEROKOBVKM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide is the electrolyte in lithium-ion batteries . This compound is a type of room temperature ionic liquid (RTIL) that can enhance the activity of the electrolyte, which plays a crucial role in the charge-discharge cycle of the battery .

Mode of Action

This compound interacts with its target by increasing the solubility of gases in the electrolyte . Specifically, it has been found to have a greater ability to solubilize CO2 compared to other similar compounds . This interaction results in an enhancement of the electrolyte’s activity, thereby improving the performance of the lithium-ion battery .

Biochemical Pathways

The compound affects the charge-discharge cycle of the lithium-ion battery . By enhancing the activity of the electrolyte, it facilitates the movement of lithium ions between the anode and cathode during this cycle . The downstream effect of this is an improvement in the battery’s capacity and efficiency .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can consider the analogous properties of the compound in its role as an electrolyte enhancer. The compound is stable at room temperature , and its effects are observed during the operation of the lithium-ion battery . .

Result of Action

The result of the compound’s action is an improvement in the performance of lithium-ion batteries . By enhancing the activity of the electrolyte, the compound facilitates the charge-discharge cycle, leading to increased battery capacity and efficiency .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and radiation . For instance, radiation can induce darkening and decoloration of the compound . Despite these changes, the compound remains stable and continues to function effectively as an electrolyte enhancer .

Preparation Methods

The synthesis of 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-butyl-3-ethylimidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide . The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization or extraction methods to obtain the desired ionic liquid.

Chemical Reactions Analysis

1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide can be compared with other similar ionic liquids, such as:

These compounds share similar properties but differ in their alkyl chain lengths and substituents, which can affect their solubility, thermal stability, and ionic conductivity. The uniqueness of this compound lies in its specific balance of hydrophobicity and ionic conductivity, making it suitable for specialized applications.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-ethylimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.C2F6NO4S2/c1-3-5-6-11-8-7-10(4-2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-9H,3-6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDCAEROKOBVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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